molecular formula C5H10N2O B3250059 (R)-4-Amino-1-methylpyrrolidin-2-one CAS No. 2002478-22-8

(R)-4-Amino-1-methylpyrrolidin-2-one

Cat. No. B3250059
CAS RN: 2002478-22-8
M. Wt: 114.15 g/mol
InChI Key: WBYJZPAHGAGMQX-SCSAIBSYSA-N
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Description

(R)-4-Amino-1-methylpyrrolidin-2-one, commonly known as AMP, is a chemical compound that is widely used in scientific research. It has been used in studies of chemical synthesis, biological applications, and drug development. AMP is a chiral molecule, meaning it has two different forms, (R)- and (S)-AMP, each of which has distinct properties and applications.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

  • The stereochemistry of phenylpiracetam and its methyl derivative, which are structurally related to (R)-4-Amino-1-methylpyrrolidin-2-one, has been studied for their potential to improve pharmacological profiles. Research indicates that the configuration of stereocenters in these compounds is directly related to their biological properties, emphasizing the importance of stereochemistry in developing effective central nervous system agents. This suggests a wider application in designing compounds with enhanced pharmacological benefits (Veinberg et al., 2015).

Analytical Chemistry Applications

  • In analytical chemistry, the ninhydrin reaction, which reacts with primary amino groups including structures similar to this compound, has been extensively applied across a broad spectrum of scientific fields. This includes agricultural, biochemical, clinical, and environmental sciences, demonstrating the compound's utility in detecting and analyzing amino acids, peptides, and proteins (Friedman, 2004).

Biorefinery and Bio-based Chemical Production

  • The availability of protein-derived amino acids, including those structurally related to this compound, as feedstock for bio-based chemicals has been reviewed. This highlights the compound's relevance in the development of sustainable chemical production processes. Specifically, amino acids from various sources can be utilized to produce bulk chemicals, indicating a path towards more sustainable industrial practices (Lammens et al., 2012).

Spin Label Studies in Peptide Research

  • The spin label amino acid TOAC, which shares functional relevance with this compound, has been used in peptide studies to analyze backbone dynamics and secondary structure. This application in biophysical reviews underscores the compound's potential in detailed structural and dynamic studies of peptides and proteins, facilitating advanced research in protein chemistry and biophysics (Schreier et al., 2012).

Hydrophilic Interaction Chromatography

  • The compound and its analogs find use in hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples. This illustrates the compound's versatility in analytical methodologies, particularly in enhancing the ionization efficiency in mass spectrometry analyses of polar or ionic compounds, thus broadening its application in analytical and bioanalytical chemistry (Jandera, 2011).

properties

IUPAC Name

(4R)-4-amino-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYJZPAHGAGMQX-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2002478-22-8
Record name (4R)-4-amino-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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